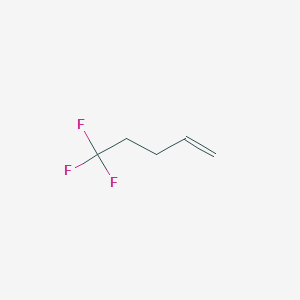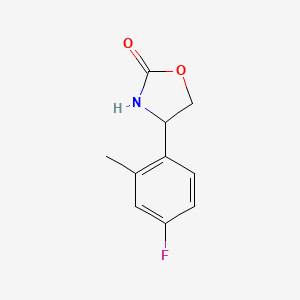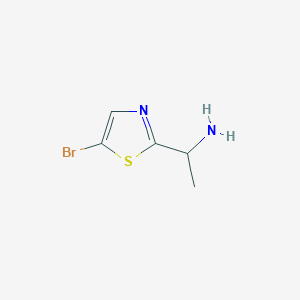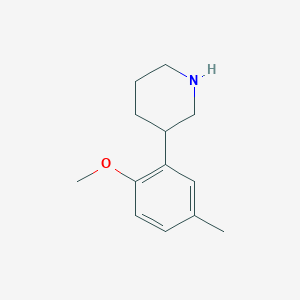
5,5,5-Trifluoro-1-pentene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5,5-Trifluoro-1-pentene is a fluorinated olefin characterized by a five-carbon chain with a double bond and three fluorine atoms attached to the terminal carbon atom. This compound is known for its unique structure and desirable properties, making it suitable for various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 5,5,5-Trifluoro-1-pentene involves the Wittig olefination of perfluoroalkyl carboxylic esters. This process typically requires a three-necked, round-bottomed flask equipped for magnetic stirring, a rubber septum, argon inlets, and a calcium chloride drying tube. The reaction mixture is stirred under reflux conditions and involves reagents such as sodium hydride, tetrahydrofuran, and ethyl trifluoroacetate .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. These methods may include continuous flow reactors and advanced purification techniques to ensure the compound’s purity and quality .
Chemical Reactions Analysis
Types of Reactions
5,5,5-Trifluoro-1-pentene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides and other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated fluorinated compounds.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include meta-chloroperoxybenzoic acid for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired products .
Major Products Formed
Major products formed from these reactions include epoxides, alcohols, and substituted fluorinated compounds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials .
Scientific Research Applications
5,5,5-Trifluoro-1-pentene has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5,5,5-Trifluoro-1-pentene involves its ability to participate in various chemical reactions due to the presence of the fluorine atoms and the double bond. The fluorine atoms enhance the compound’s reactivity by stabilizing intermediates and transition states through electron-withdrawing effects. This stabilization allows for regioselective carbon-carbon bond formation and other transformations .
Comparison with Similar Compounds
Similar Compounds
Perfluoro(2-methyl-2-pentene): Another fluorinated olefin with similar reactivity and applications.
Perfluoro(5-aza-4-nonene): A fluorinated compound used in the synthesis of heterocyclic systems.
Uniqueness
5,5,5-Trifluoro-1-pentene is unique due to its specific arrangement of fluorine atoms and the double bond, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound in various scientific and industrial applications .
Properties
Molecular Formula |
C5H7F3 |
|---|---|
Molecular Weight |
124.10 g/mol |
IUPAC Name |
5,5,5-trifluoropent-1-ene |
InChI |
InChI=1S/C5H7F3/c1-2-3-4-5(6,7)8/h2H,1,3-4H2 |
InChI Key |
XBPQVFXJMSJCDB-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1'-(2-{[1,1'-Biphenyl]-4-yl}acetyl)-[1,4'-bipiperidin]-2-one](/img/structure/B13600048.png)






![1-[1-(4-Methoxy-3,5-dimethylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13600089.png)




